2-(4-Fluorophenoxy)benzaldehyde
Overview
Description
2-(4-Fluorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H9FO2. It is a white crystalline powder that is primarily used in research and development within the fields of chemistry and biology. The compound is known for its unique structure, which includes a fluorine atom attached to a phenoxy group, making it a valuable intermediate in various chemical syntheses .
Scientific Research Applications
2-(4-Fluorophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Target of Action
This compound is a unique chemical used in early discovery research
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
The compound’s influence on downstream effects within these pathways remains a topic of active investigation .
Pharmacokinetics
Its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and presence of other chemicals could potentially affect its action .
Safety and Hazards
“2-(4-Fluorophenoxy)benzaldehyde” is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and using it only in well-ventilated areas or outdoors .
Biochemical Analysis
Biochemical Properties
2-(4-Fluorophenoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase . Additionally, this compound can act as a chemosensitizing agent, enhancing the efficacy of conventional antifungal drugs by destabilizing cellular redox homeostasis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by disrupting cell signaling pathways and altering gene expression. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway in fungal cells, leading to increased sensitivity to antifungal agents . Furthermore, this compound can impact cellular metabolism by interfering with the antioxidation mechanisms, thereby affecting the overall cellular redox state .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase . These interactions lead to the disruption of cellular redox homeostasis, resulting in oxidative stress and potential cell damage . Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular redox homeostasis and antioxidation mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can enhance the efficacy of antifungal treatments by acting as a chemosensitizing agent . At higher doses, it may exhibit toxic or adverse effects, such as increased oxidative stress and potential cell damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress response. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which play crucial roles in maintaining cellular redox balance . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the concentrations of reactive oxygen species and other metabolites involved in cellular antioxidation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of this compound within tissues can affect its overall biological activity and efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)benzaldehyde typically involves the reaction of 4-fluorophenol with benzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions
Major Products Formed
Oxidation: 2-(4-Fluorophenoxy)benzoic acid.
Reduction: 2-(4-Fluorophenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Comparison with Similar Compounds
Similar Compounds
4-Phenoxybenzaldehyde: Lacks the fluorine atom, resulting in different reactivity and applications.
2-Phenoxybenzaldehyde: Similar structure but without the fluorine atom, leading to variations in chemical behavior.
3-Phenoxybenzaldehyde: Positional isomer with different chemical properties
Uniqueness
2-(4-Fluorophenoxy)benzaldehyde is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and binding characteristics .
Properties
IUPAC Name |
2-(4-fluorophenoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJFZXRBXCJPTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382392 | |
Record name | 2-(4-Fluorophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320423-61-8 | |
Record name | 2-(4-Fluorophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Fluorophenoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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